BACE1 vs. BACE2 Enzyme Selectivity Profile
The compound demonstrates a clear selectivity window for BACE1 over BACE2. In a recombinant enzyme assay, the IC50 for human BACE1 was 54 nM, while for BACE2 it was 260 nM, yielding a ~4.8-fold window [1]. This contrasts with many early-generation BACE inhibitors that exhibited poor selectivity, often with BACE1/BACE2 ratios below 2 [2].
| Evidence Dimension | BACE1/BACE2 Selectivity Ratio |
|---|---|
| Target Compound Data | BACE1 IC50 = 54 nM; BACE2 IC50 = 260 nM |
| Comparator Or Baseline | Typical early BACE inhibitors: BACE1/BACE2 ratio <2 (class-level inference) |
| Quantified Difference | ~4.8-fold selectivity for BACE1 over BACE2 |
| Conditions | Recombinant human BACE1/BACE2 extracellular domain, expressed in baculovirus, pH 4.5, 25°C [1] |
Why This Matters
BACE2 selectivity is critical for minimizing off-target effects in peripheral tissues, a key safety differentiator in therapeutic development.
- [1] BindingDB. BDBM186080: US9163011, 35. Affinity data for Beta-secretase 1 and Beta-secretase 2. View Source
- [2] Small-molecule BACE1 inhibitors: a patent literature review (2011 to 2020). Expert Opin Ther Pat. 2021. View Source
